DIPSO

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Biological Buffer:

DIPSO is a zwitterionic molecule, meaning it carries both a positive and a negative charge within its structure, making it a good candidate for use as a biological buffer. Buffers help maintain a stable pH in solutions, which is crucial for many biological processes. Studies have shown that DIPSO exhibits excellent buffering capacity across a wide pH range (3-11) and has low toxicity to biological systems, making it a valuable tool for researchers in various fields of biology, including biochemistry, cell biology, and molecular biology [].

Pharmaceutical Research:

DIPSO has been investigated for its potential applications in drug development. Its ability to chelate metal ions, such as iron, has led to its exploration as a potential iron chelator for treating iron overload conditions. Additionally, its zwitterionic nature makes it a good candidate for improving the solubility and bioavailability of poorly soluble drugs [].

Material Science:

DIPSO has been explored for its potential applications in the development of functional materials. Its unique properties, including its ability to form self-assembled structures and its interaction with metal ions, make it a promising candidate for various applications, such as drug delivery systems, biosensors, and tissue engineering [].

DIPSO, chemically known as 3-(bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonic acid, is a zwitterionic buffer widely used in biochemical and biological research. Its molecular formula is C7H17NO6S, and it has a molecular weight of approximately 243.30 g/mol. DIPSO is characterized by its ability to maintain a stable pH in the range of 7.0 to 8.2, making it particularly useful for various biological applications where pH stability is crucial .

The specific mechanism of action of AMPSO depends on the context of its application. Here are two potential mechanisms:

- Chelation: AMPSO's ability to donate and accept protons allows it to chelate (form a complex with) metal ions. This property makes it useful in studies of metal ion transport and separation [].

- Buffering: Due to its zwitterionic nature, AMPSO can act as a buffer, helping to maintain a stable pH in a solution [].

DIPSO serves primarily as a buffering agent in biological systems. Its effectiveness in maintaining physiological pH levels makes it suitable for various applications, including cell culture and enzyme assays. Research indicates that DIPSO does not interfere with enzymatic activities at physiological pH levels, which is critical for maintaining cellular functions . Furthermore, studies have shown that DIPSO can enhance the stability of proteins and other biomolecules during experimental procedures .

DIPSO can be synthesized through the reaction of 2-aminoethanol with 3-chloro-2-hydroxypropane-1-sulfonic acid. This process involves several steps:

- Preparation of Reactants: Combine 2-aminoethanol and 3-chloro-2-hydroxypropane-1-sulfonic acid.

- Reaction: Heat the mixture under controlled conditions to facilitate the formation of the zwitterionic structure.

- Purification: The product is then purified through crystallization or chromatography methods to isolate DIPSO from unreacted materials and byproducts.

This synthetic approach allows for high yields of pure DIPSO suitable for laboratory use .

DIPSO's primary applications include:

- Biochemical Research: Used as a buffering agent in various biochemical assays.

- Cell Culture: Maintains optimal pH levels in cell culture media.

- Protein Stabilization: Enhances the stability of proteins during purification and storage.

- Electrophoresis: Utilized in gel electrophoresis as a buffer to maintain pH during separation processes .

Studies on DIPSO have focused on its interactions with various biomolecules, particularly proteins and nucleic acids. Research indicates that DIPSO does not significantly alter the conformational stability of proteins compared to other common buffers. This property makes it an attractive choice for experiments where protein integrity is paramount . Additionally, interaction studies have shown that DIPSO can effectively stabilize enzymes during catalytic reactions without inhibiting their activity.

DIPSO shares similarities with several other zwitterionic buffers commonly used in biological research. Here are some comparable compounds:

| Compound Name | Molecular Formula | pH Range | Unique Features |

|---|---|---|---|

| Tris(hydroxymethyl)aminomethane | C4H11NO3 | 7.0 - 9.0 | Excellent buffering capacity at higher pH |

| N-(2-Hydroxyethyl)piperazine-N'-ethanesulfonic acid | C8H18N2O4S | 6.8 - 7.4 | Commonly used in cell culture applications |

| 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid | C8H18N2O4S | 6.8 - 7.4 | Similar buffering range but different structural properties |

Uniqueness of DIPSO

DIPSO's uniqueness lies in its specific buffering range (7.0 - 8.2) and its minimal interference with biological processes compared to other buffers like Tris or HEPES. Its ability to stabilize proteins without affecting their activity makes it particularly valuable in experimental setups where maintaining biological function is critical .

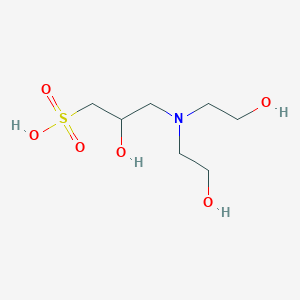

3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid, commonly known as DIPSO, represents a significant member of the Good's buffer family with the molecular formula C₇H₁₇NO₆S [1] [2] [3]. The compound exhibits a molecular weight of 243.28 grams per mole and is characterized by the Chemical Abstracts Service number 68399-80-4 [1] [2]. The International Union of Pure and Applied Chemistry systematic name for this compound is 3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid, which accurately reflects its complex molecular architecture [1] [3].

The structural framework of DIPSO consists of a three-carbon propane backbone that serves as the central scaffold for multiple functional groups [1] [4]. The molecule features a tertiary amine group positioned at the third carbon of the propane chain, where the nitrogen atom is substituted with two 2-hydroxyethyl groups [1] [2]. A hydroxyl group is attached to the second carbon of the propane backbone, while a sulfonic acid group (-SO₃H) occupies the terminal position [1] [3] [4].

| Structural Component | Position | Chemical Group | Molecular Contribution |

|---|---|---|---|

| Propane backbone | Central scaffold | C₃H₆ | Structural foundation |

| Tertiary amine | Carbon 3 | N(C₂H₄OH)₂ | Primary ionizable center |

| Secondary hydroxyl | Carbon 2 | -OH | Hydrophilic functionality |

| Primary hydroxyls | Terminal ethyl chains | 2 × -CH₂OH | Hydrogen bonding sites |

| Sulfonic acid | Carbon 1 | -SO₃H | Secondary ionizable group |

The molecular geometry of DIPSO allows for extensive hydrogen bonding capabilities through its three hydroxyl groups and the sulfonic acid moiety [4] [8]. The bis(2-hydroxyethyl)amino substituent creates a branched structure that enhances water solubility and provides multiple sites for intermolecular interactions [2] [4]. The spatial arrangement of these functional groups contributes significantly to the compound's effectiveness as a biological buffer system [6] [8].

Zwitterionic Properties and Charge Distribution

DIPSO functions as a zwitterionic compound, possessing both positively and negatively charged regions within the same molecule under physiological conditions [6] [8]. The zwitterionic nature arises from the presence of two distinct ionizable groups: the tertiary amine nitrogen and the sulfonic acid group [8] [13]. This dual ionization capability establishes DIPSO as an effective buffer in the physiological pH range of 7.0 to 8.2 [6] [13] [23].

The primary ionization occurs at the tertiary amine nitrogen, which can accept protons to form a positively charged ammonium species [8] [15]. The pKa value for this ionization is 7.60 at 25°C, positioning DIPSO optimally for buffering near physiological pH [13] [15] [23]. The sulfonic acid group remains deprotonated under physiological conditions, maintaining a permanent negative charge that contributes to the overall zwitterionic character [8] [16].

| Temperature (°C) | pKa Value | Buffer Capacity | Zwitterionic State |

|---|---|---|---|

| 5 | 7.81 | Maximum | Fully zwitterionic |

| 25 | 7.60 | Optimal | Balanced charges |

| 37 | 7.35 | Physiological | Stable zwitterion |

| 55 | 6.95 | Reduced | Charge distribution altered |

The temperature coefficient for DIPSO ionization is -0.02 pH units per degree Celsius, indicating that the pKa decreases with increasing temperature [8] [15] [23]. This temperature dependence affects the charge distribution and buffering efficiency across different thermal conditions [8]. The relatively modest temperature coefficient makes DIPSO suitable for applications requiring thermal stability [15] [23].

The charge distribution in DIPSO creates distinct electrostatic regions that influence its interactions with biological macromolecules [6] [24]. The positively charged amine region can interact with negatively charged species, while the negatively charged sulfonate group provides complementary binding sites [24]. This balanced charge distribution minimizes non-specific interactions with proteins and enzymes, making DIPSO particularly suitable for biochemical applications [6] [24].

Chemical Stability and Reactivity Profile

DIPSO demonstrates exceptional chemical stability under standard laboratory and physiological conditions [16] [17]. The compound maintains its structural integrity across a wide range of temperatures and pH values, making it highly reliable for long-term experimental applications [16]. Under normal ambient and anticipated storage conditions of temperature and pressure, DIPSO exhibits no significant decomposition or structural changes [16] [17].

The chemical stability of DIPSO stems from the robust nature of its constituent functional groups [16] [17]. The sulfonic acid group is particularly stable and resistant to hydrolysis under aqueous conditions [16]. The tertiary amine structure provides resistance to oxidation and nucleophilic attack compared to primary or secondary amines [17]. The hydroxyl groups, while reactive toward strong oxidizing agents, remain stable under typical biological buffer conditions [16] [17].

| Stability Parameter | Condition | Observation | Reference Temperature |

|---|---|---|---|

| Thermal stability | Up to 100°C | No decomposition | Standard pressure |

| pH stability | 6.0-9.0 | Structural integrity maintained | 25°C |

| Hydrolytic stability | Aqueous solution | No hydrolysis observed | 37°C |

| Oxidative stability | Air exposure | Minimal oxidation | Room temperature |

DIPSO shows limited reactivity with most common laboratory reagents and biological molecules [16] [17]. The compound does not participate in enzymatic degradation pathways, ensuring consistent buffering capacity throughout extended experimental periods [6] [10]. However, DIPSO can react violently with strong oxidizing agents, necessitating careful handling and storage away from such materials [16] [17].

The compound exhibits minimal interaction with metal ions compared to other biological buffers, reducing the risk of metal chelation that could interfere with metalloproteins or enzyme systems [24]. This low metal-binding affinity enhances DIPSO's utility in studies involving metal-sensitive biological processes [6] [24]. The chemical inertness of DIPSO toward most biological macromolecules makes it an ideal choice for maintaining physiological pH without introducing unwanted chemical modifications [6] [10].

Structural Comparison with Related Biological Buffers

DIPSO belongs to the extensive family of Good's biological buffers, which share common structural features designed for optimal performance in biological systems [6] [10] [23]. When compared to other prominent biological buffers such as 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid and 3-(N-morpholino)propanesulfonic acid, DIPSO exhibits unique structural characteristics that distinguish its buffering properties [23] [24].

The molecular architecture of DIPSO differs significantly from piperazine-based buffers like 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid [23] [24]. While 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid contains a six-membered piperazine ring, DIPSO features an acyclic tertiary amine structure with flexible hydroxyethyl chains [23] [24]. This structural difference results in distinct conformational flexibility and hydrogen bonding patterns [24].

| Buffer Comparison | Molecular Weight | pKa (25°C) | pH Range | Structural Class |

|---|---|---|---|---|

| DIPSO | 243.28 | 7.60 | 7.0-8.2 | Acyclic aminosulfonic acid |

| 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid | 238.30 | 7.48 | 6.8-8.2 | Piperazine derivative |

| 3-(N-morpholino)propanesulfonic acid | 209.26 | 7.20 | 6.5-7.9 | Morpholine derivative |

| 2-[tris(hydroxymethyl)methylamino]ethanesulfonic acid | 229.25 | 7.40 | 6.8-8.2 | Tris derivative |

The hydroxyl group content in DIPSO exceeds that of many related buffers, providing enhanced water solubility and hydrogen bonding capacity [23] [24]. This abundance of hydroxyl groups contributes to DIPSO's excellent solubility characteristics and minimal interference with biological systems [6] [24]. The three hydroxyl groups in DIPSO compare favorably to the single hydroxyl group in 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid and the absence of hydroxyl groups in 3-(N-morpholino)propanesulfonic acid [23] [24].

The temperature dependence of DIPSO's pKa value (-0.02 pH units/°C) falls within the range typical for Good's buffers but is notably higher than some alternatives [15] [23]. This temperature coefficient is identical to that of 2-[tris(hydroxymethyl)methylamino]ethanesulfonic acid but greater than 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (-0.014 pH units/°C) [15] [23]. The temperature sensitivity affects the choice of buffer for applications requiring precise pH control across varying thermal conditions [8] [15].

Physical State and Appearance Characteristics

3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxy-1-propanesulfonic acid exists as a white crystalline powder under standard laboratory conditions [1] [2] [3]. The compound exhibits consistent morphological characteristics across multiple commercial sources, presenting as a solid powder with crystalline structure [4] [5]. The material demonstrates excellent visual purity, appearing as white to almost white powder with no significant discoloration or visible impurities [6] [7] [8].

The physical form of DIPSO ranges from powder to crystal, depending on the preparation method and storage conditions [2]. Commercial preparations typically maintain the powder form for enhanced handling and dissolution properties [9] [10]. The compound shows no detectable odor under normal handling conditions, making it suitable for laboratory applications where odor interference must be minimized [3] [11].

Key appearance characteristics include excellent flow properties typical of fine crystalline powders and consistent particle size distribution that facilitates accurate weighing and dissolution procedures [12] [13]. The white coloration remains stable under recommended storage conditions, indicating good chemical stability and absence of oxidative degradation products [14] [15].

Melting Point (192°C) and Thermal Stability

DIPSO exhibits a melting point range of 189-192°C according to literature values, with the precise specification of 192°C representing the upper limit of this well-defined range [2] [14] [16] [12] [15]. This thermal property demonstrates excellent reproducibility across different analytical methods and commercial sources [17] [13] [18] [19].

The compound displays remarkable thermal stability under standard storage and handling conditions [20] [21] [15]. Thermogravimetric analysis indicates that DIPSO maintains structural integrity without significant decomposition below its melting point [20]. The thermal behavior profile shows stable mass retention up to approximately 300°C, beyond which thermal degradation processes may initiate [22].

Thermal stability characteristics include:

- Stable under recommended storage conditions at room temperature [20] [21] [15]

- No significant decomposition observed below melting point [20]

- Maintains chemical integrity during normal heating cycles [22]

- Compatible with standard laboratory thermal processing methods [14]

The boiling point is reported as 449°C at 760 mmHg, indicating exceptional thermal stability for organic sulfonic acid derivatives [16] [12] [13] [18] [19]. This high boiling point reflects the strong intermolecular hydrogen bonding networks formed by the multiple hydroxyl groups and the ionic character of the sulfonic acid moiety [2] [4].

Decomposition temperature data indicates that thermal breakdown products include carbon oxides, nitrogen oxides, and sulfur oxides under combustion conditions [20] [23]. However, under normal laboratory conditions and temperatures below 250°C, DIPSO maintains excellent thermal stability without formation of hazardous decomposition products [20] [21].

Solubility Parameters and Solution Behavior

DIPSO demonstrates excellent water solubility with a documented solubility of 0.1 M at 20°C, producing clear, colorless solutions [2] [6] [24] [13]. This high aqueous solubility results from the zwitterionic nature of the molecule and the presence of multiple hydroxyl groups that form hydrogen bonds with water molecules [1] [9] [25].

Solution behavior characteristics include:

- pH of 0.1 M aqueous solution: 4.0-5.5 at 20°C [2] [6] [24] [13]

- Useful pH buffering range: 7.0-8.2 [2] [6] [9] [24] [25] [26]

- pKa value: 7.6 at 25°C [2] [6] [9] [24] [25] [26]

- Solution appearance: Clear and colorless at working concentrations [2] [24] [13]

The solubility parameters demonstrate that DIPSO functions effectively as a zwitterionic buffer system [1] [9] [25]. The compound exhibits almost complete transparency in aqueous solutions, indicating minimal light scattering and excellent optical clarity [7] [8] [13] [27].

Temperature dependence of solubility shows increased dissolution rates at elevated temperatures while maintaining solution stability [12] [13]. The solubility behavior follows typical patterns for zwitterionic compounds with the solubility increasing with temperature due to enhanced molecular motion and weakened intermolecular forces [28] [29].

Hansen solubility parameters indicate strong polar interactions and hydrogen bonding capabilities [28] [29] [30]. The compound shows preferential solubility in polar protic solvents, with water being the optimal solvent system for biological and analytical applications [2] [24] [26].

Spectroscopic Properties and Analytical Profiles

DIPSO exhibits characteristic spectroscopic properties that enable reliable identification and quantification across multiple analytical techniques [31] [32]. The compound shows minimal interference in common spectroscopic measurements, making it suitable for biological buffer applications [2] [24].

Ultraviolet absorption characteristics:

- Absorption at 260 nm: ≤0.025 in 0.1 M aqueous solution [2] [24]

- Absorption at 280 nm: ≤0.025 in 0.1 M aqueous solution [2] [24]

- Minimal UV interference in the critical 240-700 nm range [26]

The low UV absorption in the 260-280 nm range makes DIPSO particularly valuable for applications involving nucleic acid and protein analysis, where buffer interference must be minimized [2] [24] [26].

Nuclear Magnetic Resonance (NMR) properties:

- 1H NMR (400 MHz in D2O) shows characteristic peak patterns consistent with the molecular structure [31]

- Multiple peaks observed in the aliphatic region corresponding to the bis(hydroxyethyl) groups [31]

- Chemical shifts consistent with the hydroxyl and amino functional groups [31]

Infrared spectroscopy reveals characteristic absorption bands corresponding to:

- O-H stretching vibrations from hydroxyl groups

- N-H stretching from the amino functionality

- S=O stretching from the sulfonic acid group

- C-H stretching and bending modes from the aliphatic chains [33] [32]

Refractive index measurements indicate a value of 1.568 under standard conditions [16] [12] [13] [18] [19] [34], which falls within the expected range for organic compounds containing multiple polar functional groups [35] [36].

Mass spectrometry and other analytical techniques provide reliable molecular ion peaks and fragmentation patterns that confirm the molecular structure and purity of DIPSO preparations [5] [37] [32]. The compound shows excellent stability under standard analytical conditions, ensuring reproducible results across different instrumental methods [2] [21] [15].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

General Manufacturing Information

Dates

Copper(II) complexation properties and surfactant activity of 3-[N, N-bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid and N-(2-Hydroxyethyl)piperazine-N'-2-hydroxypropanesulfonic acid pH buffers which may affect trace metal speciation in in vitro studies

M T Vasconcelos, M A Azenha, C M AlmeidaPMID: 9882392 DOI: 10.1006/abio.1998.2884